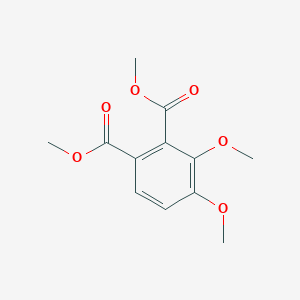
1-(Pyridine-3-carbonyl)piperazine dihydrochloride
Descripción general
Descripción
1-(Pyridine-3-carbonyl)piperazine dihydrochloride is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from drug discovery to organic synthesis. It has a molecular formula of C10H15Cl2N3O .
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .Molecular Structure Analysis
The molecular weight of this compound is 264.152 Da . The monoisotopic mass is 263.059204 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Piperazinyl glutamate pyridines, including variants similar to 1-(Pyridine-3-carbonyl)piperazine dihydrochloride, have been utilized in research focusing on the discovery of P2Y12 antagonists, demonstrating potential in inhibiting platelet aggregation. This emphasizes the compound's significance in cardiovascular research (Parlow et al., 2010).
- The compound has been part of studies involving Rhodium-catalyzed reactions with CO and Ethylene, highlighting its use in exploring novel carbonylation reactions at a C−H bond in the Piperazine Ring (Ishii et al., 1997).
Pharmacological Research
- In pharmacology, derivatives of this compound, such as 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one, have been designed and synthesized for targeting eIF4A3 inhibition, showing promising antitumor efficacy (Mizojiri et al., 2017).
- It has also been included in the synthesis of compounds for anticancer activity research, where its derivatives were evaluated for their efficacy against various cancer types (Kumar et al., 2013).
Material Science and Nanotechnology
- In material science, related compounds have been used in studies involving the preparation of CeO2 nanoparticles from cerium(III) supramolecular compounds, demonstrating the compound's relevance in nanotechnology (Derakhshandeh et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-(Pyridine-3-carbonyl)piperazine dihydrochloride is CDK6 , a cyclin-dependent kinase . CDK6 plays a crucial role in cell cycle regulation, particularly in the transition from G1 phase to S phase .
Mode of Action
This compound interacts with CDK6 by binding to the kinase-inactive conformation . This interaction inhibits the activity of CDK6, thereby affecting cell cycle progression .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle pathway . By inhibiting CDK6, the compound prevents the transition from G1 phase to S phase, leading to cell cycle arrest . This can have downstream effects on cell proliferation and growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell cycle progression. By binding to and inhibiting CDK6, the compound can induce cell cycle arrest, potentially leading to decreased cell proliferation and growth .
Propiedades
IUPAC Name |
piperazin-1-yl(pyridin-3-yl)methanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13;;/h1-3,8,11H,4-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANMKWBNALJHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-](/img/structure/B3259709.png)


![(3aR,5R,6S,7S,7aR)-5-(hydroxymethyl)-2,2-dimethyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3259723.png)


![(E)-3-(2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3259739.png)




